4-(difluoromethyl)-3-fluoroaniline hydrochloride
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Overview
Description
4-(Difluoromethyl)-3-fluoroaniline hydrochloride is an organic compound that belongs to the class of fluorinated anilines. This compound is characterized by the presence of both difluoromethyl and fluoro substituents on the aniline ring, which imparts unique chemical and physical properties. Fluorinated anilines are of significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be achieved using various difluoromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of 4-(difluoromethyl)-3-fluoroaniline hydrochloride often employs metal-based methods that can transfer difluoromethyl groups to aromatic compounds. These methods include stoichiometric and catalytic processes, which have been optimized for large-scale production . The use of novel non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluoro or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(Difluoromethyl)-3-fluoroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical properties that enhance bioavailability and stability.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated anilines and difluoromethylated aromatic compounds. Examples include:
- 4-(Trifluoromethyl)aniline
- 3,4-Difluoroaniline
- 4-(Difluoromethyl)benzoic acid
Uniqueness
4-(Difluoromethyl)-3-fluoroaniline hydrochloride is unique due to the specific positioning of the difluoromethyl and fluoro groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in other similar compounds .
Properties
CAS No. |
2648962-08-5 |
---|---|
Molecular Formula |
C7H7ClF3N |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
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